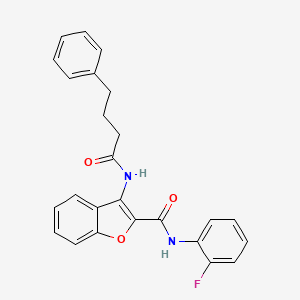

N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O3/c26-19-13-5-6-14-20(19)27-25(30)24-23(18-12-4-7-15-21(18)31-24)28-22(29)16-8-11-17-9-2-1-3-10-17/h1-7,9-10,12-15H,8,11,16H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWKRZGRYJMTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzofuran scaffold, which includes a fused benzene and furan ring, along with a 2-fluorophenyl group, a 4-phenylbutanamido moiety, and a carboxamide functional group. The molecular formula can be represented as C19H20FN3O2, indicating a composition of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This unique arrangement of functional groups is thought to contribute significantly to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to affect the expression levels of proteins involved in apoptosis regulation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors critical in disease pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Modulation : It could potentially modulate receptor activity, altering cellular responses to various stimuli.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuran core can significantly impact its efficacy:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzofuran-2-carboxamide | Lacks 2-fluorophenyl and 4-phenylbutanamido groups | Simpler structure with fewer functional groups |

| 3-Aminobenzofuran-2-carboxamide | Contains an amino group instead of an amido group | Different reactivity due to amino functionality |

| N-(2,3-Difluorophenyl)benzamide | Contains difluorination on the phenyl ring | Enhanced electronic properties due to fluorination |

The presence of the fluorinated phenyl group enhances lipophilicity, which may improve interaction with biological targets compared to non-fluorinated analogs.

Case Studies and Research Findings

- Neuroprotective Effects : A study on related benzofuran derivatives demonstrated neuroprotective effects against NMDA-induced excitotoxicity. Compounds similar to this compound showed significant protection in neuronal cell cultures at concentrations around 100 μM .

- Amyloid Beta Aggregation : Research on benzofuran derivatives has revealed their ability to modulate Aβ42 aggregation, which is crucial in Alzheimer's disease pathology. Certain derivatives exhibited concentration-dependent inhibition of Aβ42 aggregation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, we compare it with three analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Lipophilicity: The target compound’s 4-phenylbutanamido group increases lipophilicity compared to simpler analogs like N-(4-bromophenyl)furan-2-carboxamide . This may improve membrane permeability but reduce aqueous solubility.

Electronic and Steric Influence: Fluorine at the 2-position (target) vs. 3-fluorophenyl in : The ortho-fluorine may induce conformational rigidity in the phenyl ring, altering binding kinetics compared to meta-fluorine analogs.

Synthetic Accessibility :

Q & A

Q. What are the common synthetic routes for N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or furans.

- Step 2 : Introduction of the 4-phenylbutanamido group via amidation using coupling agents like EDC or HATU in solvents such as dichloromethane or DMF.

- Step 3 : Fluorophenyl substitution at the 2-position using Ullmann or Buchwald-Hartwig coupling . Optimization requires monitoring reaction temperature (e.g., reflux for amidation) and using catalysts like DMAP for improved yields. Purity is validated via HPLC and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?

- X-ray crystallography : Resolves the 3D conformation of the benzofuran core and substituent orientations. Software like SHELX and ORTEP-III are used for refinement .

- NMR : H and C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, amide protons at δ 8.2–8.5 ppm). F NMR confirms fluorine substitution .

- FT-IR : Validates carbonyl stretching (amide C=O at ~1650 cm) and aromatic C-F bonds (~1220 cm) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).

- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., serum concentration, pH) or compound purity. Mitigation strategies:

- Use orthogonal assays (e.g., SPR for binding affinity alongside cell-based assays).

- Compare structural analogs (e.g., 3-chloro or 4-methoxy derivatives) to identify substituent-specific effects .

- Validate purity via elemental analysis and DSC to rule out degradation .

Q. What computational approaches support SAR studies for this compound?

- Molecular docking : Predict binding modes to targets like EGFR or tubulin using AutoDock Vina. The fluorophenyl group often enhances hydrophobic interactions in active sites .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Fluorine’s electronegativity improves membrane permeability .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .

Q. What strategies improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the benzofuran oxygen with sulfur (e.g., benzothiophene analogs) to resist oxidative metabolism.

- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., ester prodrugs).

- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How can crystallographic data address discrepancies in proposed binding mechanisms?

- Perform co-crystallization with target proteins (e.g., kinases) to resolve binding poses. SHELXL refinement can clarify hydrogen-bonding networks involving the carboxamide group .

- Compare electron density maps of ligand-bound vs. apo structures to validate occupancy and conformational changes .

Key Methodological Recommendations

- Prioritize structure-activity relationship (SAR) studies using halogenated analogs to exploit fluorine’s electronic effects .

- Combine cryo-EM with crystallography for high-resolution target engagement analysis in dynamic systems .

- Use metabolomics to identify off-target interactions and optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.